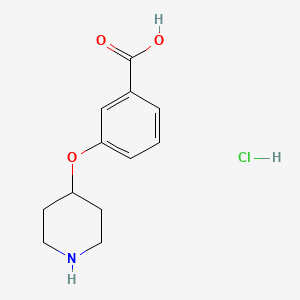

3-(Piperidin-4-yloxy)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Piperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique properties and applications.

Preparation Methods

The synthesis of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-piperidinyloxybenzoic acid with suitable reagents under specific conditions . The process requires advanced organic synthesis techniques and the use of particular reagents and conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(Piperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Hydrolysis: This reaction involves breaking down the compound in the presence of water, often yielding the parent acid and piperidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.

Biology: Plays a role in studying protein degradation pathways and mechanisms.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride involves its role as a linker in PROTACs. By incorporating rigidity into the linker region, it impacts the 3D orientation of the degrader, facilitating the formation of ternary complexes and optimizing drug-like properties . This mechanism is crucial for targeted protein degradation, where the compound helps bring the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

3-(Piperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds such as:

These compounds share structural similarities but differ in the position of the piperidine ring attachment, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific use as a semi-flexible linker in PROTAC development, providing a balance between flexibility and rigidity that is essential for effective protein degradation.

Biological Activity

3-(Piperidin-4-yloxy)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoic acid moiety, which enhances its solubility and biological activity. The structural formula can be represented as follows:

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific neurotransmitter transporters. Notably, it has shown potential as an inhibitor of the choline transporter (CHT), which plays a crucial role in acetylcholine signaling in the nervous system.

Inhibition of Choline Transporter

A study highlighted the compound's effectiveness as a noncompetitive inhibitor of CHT, demonstrating significant inhibition at both low (100 nM) and high (10 μM) concentrations of choline. This suggests its potential utility in treating neurological disorders where acetylcholine dysregulation is implicated .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of 3-(Piperidin-4-yloxy)benzoic acid exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain analogs showed inhibition rates exceeding 70% against strains such as Escherichia coli and Pseudomonas aeruginosa at concentrations around 50 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and benzoic acid moiety can significantly influence the compound's biological activity. For example, substituents on the benzene ring were found to enhance potency against bacterial strains, while variations in the piperidine structure impacted the selectivity towards CHT inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Inhibition Rate | Reference |

|---|---|---|---|

| Choline Transporter | CHT | Noncompetitive | |

| Antibacterial | E. coli | >70% at 50 µg/mL | |

| Antibacterial | P. aeruginosa | >70% at 50 µg/mL |

Case Study: Neurological Applications

In a recent study, researchers investigated the effects of this compound on cognitive functions in animal models. The findings suggested that administration of this compound resulted in improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling .

Case Study: Antimicrobial Efficacy

Another study focused on the antibacterial properties of various derivatives derived from this compound. The results indicated that specific modifications led to improved efficacy against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name |

3-piperidin-4-yloxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHBJSAWYAVPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-90-1 |

Source

|

| Record name | Benzoic acid, 3-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.